molecular formula C20H17NOS B383077 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 385786-03-8

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B383077
CAS No.: 385786-03-8
M. Wt: 319.4g/mol
InChI Key: RLNFPEOZXCYLHA-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that features a benzothiazepine core with furan and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-furyl ketone and 4-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiazepine derivatives depending on the reagents used.

Scientific Research Applications

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
  • 2-(Thiophen-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
  • 2-(Furan-2-yl)-4-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepine

Uniqueness

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of both furan and methylphenyl substituents, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

2-(furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c1-14-8-10-15(11-9-14)17-13-20(18-6-4-12-22-18)23-19-7-3-2-5-16(19)21-17/h2-12,20H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNFPEOZXCYLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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